![molecular formula C21H19N3O5S B1227098 1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea](/img/structure/B1227098.png)
1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea
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Overview
Description
1-(1,3-benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea is a sulfonamide.
Scientific Research Applications
Synthesis and Antioxidant Activity
Urea, benzaldehyde, and ethyl acetoacetate were utilized in a study for synthesizing new derivatives with potential antioxidant activity. This research indicates the potential of urea derivatives in synthesizing compounds with medicinal properties (George et al., 2010).
Reactions with N-Nucleophiles
Another study explored the behavior of certain urea derivatives against various amines. This work contributes to understanding the chemical reactions and potential applications of urea derivatives in developing new chemical entities (Chang He-Xi & Kollenz, 1993).
Complexation and Self-assembly in Molecular Devices
Urea-linked cyclodextrin was examined in the context of molecular devices. This study showcases the utility of urea derivatives in complex molecular structures and their potential applications in nanotechnology and molecular engineering (Lock et al., 2004).
Anticonvulsant Properties
Research into newly synthesized urea compounds revealed their potential anticonvulsant properties. This signifies the relevance of urea derivatives in pharmacological applications, particularly in the treatment of seizures (Siddiqui et al., 2009).
Inhibitory Activity in Cancer Models
A study on a novel class of urea derivatives demonstrated inhibitory activity against heparanase, showing effectiveness in a metastasis model. This highlights the potential of urea derivatives in cancer treatment and research (Pan et al., 2006).
Antimicrobial Activities
The antimicrobial activities of certain urea derivatives were investigated, indicating their potential use in combating microbial infections (Patel & Shaikh, 2011).
Antiproliferative Activity Against Cancer Cell Lines
New urea scaffold-based compounds were synthesized and tested for antiproliferative activity against various cancer cell lines, suggesting their utility in cancer research (Al-Sanea et al., 2018).
properties
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea |
---|---|
Molecular Formula |
C21H19N3O5S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(benzylsulfamoyl)phenyl]urea |
InChI |
InChI=1S/C21H19N3O5S/c25-21(24-17-8-11-19-20(12-17)29-14-28-19)23-16-6-9-18(10-7-16)30(26,27)22-13-15-4-2-1-3-5-15/h1-12,22H,13-14H2,(H2,23,24,25) |
InChI Key |
XELFYNSJCCHXCC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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